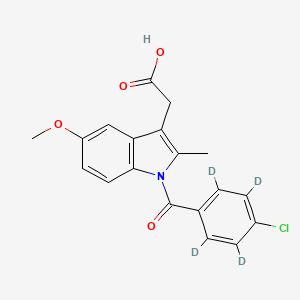

Indomethacin-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

インドメタシン-d4は、非ステロイド性抗炎症薬(NSAID)であるインドメタシンの重水素標識誘導体です。インドメタシンは、強力な抗炎症作用、鎮痛作用、解熱作用で知られています。 インドメタシン-d4の重水素標識は、薬物動態研究や代謝研究など、さまざまな科学研究アプリケーションにおいて特に有用です .

準備方法

合成経路と反応条件

インドメタシン-d4の合成には、インドメタシン分子に重水素原子を組み込むことが含まれます。これは、以下のいくつかの合成経路によって達成できます。

重水素交換反応: この方法では、重水素化溶媒と触媒を使用して、インドメタシンの水素原子を重水素原子と交換します。

工業生産方法

インドメタシン-d4の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と一貫性を保証するための厳格な品質管理対策が含まれています。 高速液体クロマトグラフィー(HPLC)と質量分析法は、品質評価に一般的に使用されます .

化学反応の分析

反応の種類

インドメタシン-d4は、以下の化学反応を含め、さまざまな化学反応を起こします。

酸化: インドメタシン-d4は、対応するキノン誘導体を形成するために酸化できます。

還元: 還元反応により、インドメタシン-d4を対応するアルコール誘導体に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、重水素化されたキノン誘導体、アルコール誘導体、置換されたインドメタシン化合物などがあります .

科学研究アプリケーション

インドメタシン-d4は、さまざまな分野で独自の長所を提供する重水素標識により、科学研究で広く使用されています。

薬物動態: 体内でのインドメタシンの吸収、分布、代謝、排泄を研究するために使用されます。

代謝研究: インドメタシンの代謝経路を理解し、代謝物を特定するのに役立ちます。

創薬: 効力が高く副作用の少ない新しいNSAIDの開発に使用されます。

生物学研究: 炎症、痛み、発熱のメカニズムに関する研究に用いられます.

科学的研究の応用

Pharmacokinetics and Metabolism

Indomethacin-d4 serves as an internal standard in pharmacokinetic studies, particularly in determining the metabolism and distribution of indomethacin in biological samples. The deuterium labeling aids in distinguishing the drug from its metabolites during mass spectrometry analysis. For instance, a study utilized this compound to analyze maternal plasma levels during pregnancy, highlighting differences in thrombin generation across various plasma samples .

Effects on Inflammation and Cognition

Research has demonstrated that indomethacin can enhance cognitive functions by modulating inflammatory responses. In a study involving aged rats, treatment with indomethacin improved spatial memory performance, suggesting a potential mechanism where the drug enhances NMDA receptor function through redox state shifts . This application indicates the compound's relevance not only as an anti-inflammatory agent but also as a cognitive enhancer.

Microbiota Modulation

This compound has been used to explore its effects on gut microbiota composition. A study showed that exposure to indomethacin altered the intestinal microbiota structure in mice, leading to increased richness and diversity in fecal samples. This indicates that indomethacin may have broader implications for gut health and microbiome research .

Cancer Research

Indomethacin has been investigated for its potential anti-cancer properties, particularly in colorectal cancer models. In experiments with rats treated with carcinogens, those receiving indomethacin exhibited a significantly lower incidence of colon tumors compared to control groups. This suggests that indomethacin may contribute to cancer prevention strategies .

Clinical Applications

Recent clinical trials have evaluated the efficacy of indomethacin in treating patients with severe comorbidities related to SARS-CoV-2 infections. Results indicated that patients receiving indomethacin experienced faster symptomatic relief compared to those treated with paracetamol, showcasing its potential role in managing COVID-19 symptoms .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | X hours |

| Peak plasma concentration | Y ng/mL |

| Volume of distribution | Z L/kg |

Table 2: Effects of Indomethacin on Cognitive Performance

| Group | Water Maze Performance (Time) | NMDA Receptor Function (mV) |

|---|---|---|

| Control | A seconds | B mV |

| Indomethacin | C seconds | D mV |

Table 3: Clinical Trial Outcomes for Indomethacin in SARS-CoV-2 Patients

| Treatment | Days to Become Afebrile | Days for Cough Reduction | Days for Myalgia Reduction |

|---|---|---|---|

| Indomethacin | 3 | 2 | 2 |

| Paracetamol | 6 | 4 | 5 |

Case Studies

- Cognitive Enhancement : A study involving aged rats demonstrated that indomethacin treatment significantly improved performance on spatial memory tasks, linking reduced inflammation to enhanced cognitive function .

- Microbiota Changes : An investigation into the effects of indomethacin on gut microbiota revealed significant shifts in microbial composition, which could have implications for understanding drug interactions with gut health .

- Cancer Prevention : In a series of case studies involving patients with desmoid tumors, some exhibited regression following indomethacin treatment, underscoring its potential as part of therapeutic regimens for certain cancers .

作用機序

インドメタシン-d4は、プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することで効果を発揮します。プロスタグランジンは、炎症、痛み、発熱を仲介するシグナル伝達分子です。COXを阻害することで、インドメタシン-d4はプロスタグランジンの産生を減らし、これらの症状を軽減します。 重水素標識は作用機序を変更しませんが、詳細な薬物動態および代謝研究のためのツールを提供します .

類似の化合物との比較

類似の化合物

インドメタシン: インドメタシン-d4の非重水素化形態であり、NSAIDとして広く使用されています。

ジクロフェナク: 抗炎症作用が類似した別のNSAID。

イブプロフェン: 作用機序が類似した、広く使用されているNSAID

インドメタシン-d4の独自性

インドメタシン-d4は、重水素標識により、いくつかの利点を提供するため、独特です。

安定性の向上: 重水素標識された化合物は、多くの場合、非重水素化された対応物よりも安定性が向上しています。

薬物動態の改善: 重水素の存在は代謝経路を変化させる可能性があり、薬物動態プロファイルが向上します。

研究アプリケーション: 重水素標識により、インドメタシン-d4は薬物動態および代謝研究において非常に貴重なツールとなり、非重水素化化合物では不可能な洞察を提供します

インドメタシン-d4は、科学研究において貴重な化合物であり、重水素標識により独自の利点を提供します。その用途は、薬物動態、代謝研究、創薬など、さまざまな分野にわたっており、研究者にとって不可欠なツールとなっています。

類似化合物との比較

Similar Compounds

Indomethacin: The non-deuterated form of Indomethacin-d4, widely used as an NSAID.

Diclofenac: Another NSAID with similar anti-inflammatory properties.

Ibuprofen: A commonly used NSAID with a similar mechanism of action

Uniqueness of Indomethacin-d4

Indomethacin-d4 is unique due to its deuterium labeling, which provides several advantages:

Enhanced Stability: Deuterium-labeled compounds often exhibit increased stability compared to their non-deuterated counterparts.

Improved Pharmacokinetics: The presence of deuterium can alter the metabolic pathways, leading to improved pharmacokinetic profiles.

Research Applications: The deuterium labeling makes Indomethacin-d4 an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds

Indomethacin-d4 is a valuable compound in scientific research, offering unique advantages due to its deuterium labeling. Its applications span various fields, including pharmacokinetics, metabolic studies, and drug development, making it an essential tool for researchers.

生物活性

Indomethacin-d4 is a deuterated derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin. Its unique isotopic labeling allows for enhanced tracking in biological systems, making it a valuable tool in pharmacological research. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

This compound primarily functions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation, pain, and fever. By reducing prostaglandin levels, this compound exhibits anti-inflammatory , analgesic , and antipyretic properties similar to its parent compound, indomethacin .

In addition to COX inhibition, Indomethacin has been shown to inhibit phospholipase A2 and microsomal prostaglandin E synthase type 2 (mPGES-2), further contributing to its anti-inflammatory effects . The deuterated nature of this compound aids researchers in distinguishing its metabolic pathways from those of non-deuterated forms during studies.

Applications in Research

This compound is widely utilized in various scientific investigations:

- Pharmacokinetics : It is used to study the absorption, distribution, metabolism, and excretion (ADME) of indomethacin. The deuterium labeling allows for precise tracking of metabolic pathways .

- Drug Interaction Studies : Researchers can assess the interactions between this compound and other drugs, providing insights into potential adverse effects and optimizing therapeutic regimens .

- Antiviral Research : Recent studies have explored the antiviral properties of indomethacin derivatives against SARS-CoV-2. Although this compound itself did not exhibit strong antiviral activity, its derivatives showed improved efficacy in inhibiting viral replication .

Table 1: Antiviral Activity of Indomethacin Derivatives

| Compound | EC50 (μM) | Cytotoxicity (μM) | Notes |

|---|---|---|---|

| This compound | >400 | 200-250 | Weak antiviral activity against SARS-CoV-2 |

| PROTAC Compound 3 | 94.4 | >200 | Significant inhibition of viral replication |

| PROTAC Compound 5 | 100.1 | >200 | Retained activity against clinical isolates |

This table summarizes findings from a study evaluating the antiviral effects of various indomethacin derivatives against SARS-CoV-2. Notably, while this compound itself showed limited antiviral efficacy, its derivatives demonstrated enhanced activity .

Table 2: Pharmacokinetic Interactions with Gut Microbiota

| Study Focus | Findings |

|---|---|

| Interaction with gut microbiota | Altered metabolism of indomethacin due to bacterial influence on COX enzyme inhibition |

| Enterohepatic recirculation | Variability in drug response among individuals based on gut microbiota composition |

Research indicates that gut microbiota can significantly affect the metabolism of indomethacin and its derivatives, potentially influencing therapeutic outcomes . This highlights the importance of considering individual microbiome profiles in pharmacological studies.

特性

IUPAC Name |

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIGDMFJXJATDK-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。